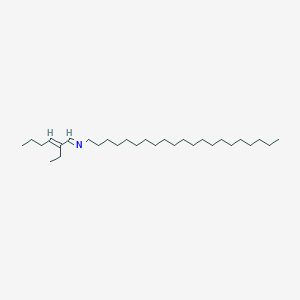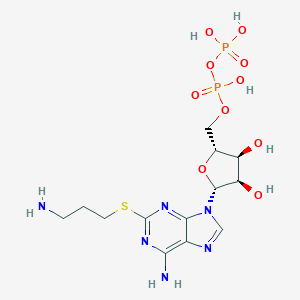
2-((3-Aminopropyl)thio)adenosine 5'-diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Aminopropyl)thio)adenosine 5'-diphosphate (AP4A) is a purinergic signaling molecule that plays a crucial role in various physiological processes. It is an endogenous compound that is synthesized in cells and released into the extracellular space to activate purinergic receptors. AP4A has been found to be involved in many cellular processes, including neurotransmission, immune response, and cell proliferation.
作用机制
2-((3-Aminopropyl)thio)adenosine 5'-diphosphate activates P2 purinergic receptors, which are G protein-coupled receptors. Activation of P2 receptors leads to the activation of various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the protein kinase C (PKC) pathway. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has been found to have various biochemical and physiological effects. It is involved in neurotransmission, immune response, and cell proliferation. 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has been found to activate purinergic receptors, which are involved in many cellular processes. Activation of P2 receptors leads to the activation of various intracellular signaling pathways, including the PI3K pathway, the MAPK pathway, and the PKC pathway. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival.
实验室实验的优点和局限性
2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has several advantages and limitations for lab experiments. One advantage is that it is an endogenous compound that is synthesized in cells and released into the extracellular space. This makes it easy to study its effects on cells and tissues. 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate also activates purinergic receptors, which are widely expressed in various tissues, making it a useful tool for studying the role of purinergic signaling in various physiological processes. However, 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has a short half-life and is rapidly degraded by enzymes in the extracellular space. This makes it challenging to study its effects in vivo.
未来方向
There are several future directions for 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate research. One direction is to study its role in various physiological processes, including neurotransmission, immune response, and cell proliferation. Another direction is to develop new methods for synthesizing and stabilizing 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate, which will make it easier to study its effects in vivo. Additionally, the development of new drugs that target purinergic receptors, including P2 receptors, may have therapeutic potential for various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases.
Conclusion:
In conclusion, 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate is an endogenous purinergic signaling molecule that plays a crucial role in various physiological processes, including neurotransmission, immune response, and cell proliferation. It activates purinergic receptors, which are involved in many cellular processes, including cell proliferation, differentiation, and survival. 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has several advantages and limitations for lab experiments, and there are several future directions for 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate research, including the development of new drugs that target purinergic receptors.
合成方法
2-((3-Aminopropyl)thio)adenosine 5'-diphosphate is synthesized from adenosine triphosphate (ATP) by the enzyme diadenosine tetraphosphate hydrolase (Ap4Aase). The reaction involves the removal of two phosphate groups from ATP to form 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate. The enzyme is found in various tissues, including the brain, liver, and kidney. 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate can also be synthesized chemically using organic synthesis methods.
科学研究应用
2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has been extensively studied for its role in various physiological processes. It is involved in neurotransmission, immune response, and cell proliferation. 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has been found to activate purinergic receptors, which are involved in many cellular processes. Purinergic receptors are divided into two types, P1 and P2 receptors. P1 receptors are activated by adenosine, while P2 receptors are activated by ATP and its derivatives, including 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate.
属性
CAS 编号 |
110224-45-8 |
|---|---|
产品名称 |
2-((3-Aminopropyl)thio)adenosine 5'-diphosphate |
分子式 |
C13H22N6O10P2S |
分子量 |
516.36 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-[6-amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H22N6O10P2S/c14-2-1-3-32-13-17-10(15)7-11(18-13)19(5-16-7)12-9(21)8(20)6(28-12)4-27-31(25,26)29-30(22,23)24/h5-6,8-9,12,20-21H,1-4,14H2,(H,25,26)(H2,15,17,18)(H2,22,23,24)/t6-,8-,9-,12-/m1/s1 |
InChI 键 |
GESRDRIVMAOVGE-WOUKDFQISA-N |
手性 SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)SCCCN)N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCCCN)N |
规范 SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCCCN)N |
同义词 |
2-((3-aminopropyl)thio)adenosine 5'-diphosphate 2-((3-aminopropyl)thio)adenosine-ADP 2-APTA-ADP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



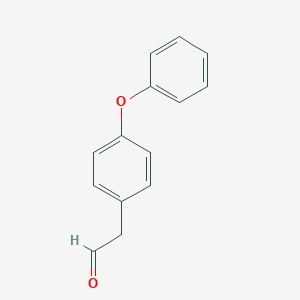

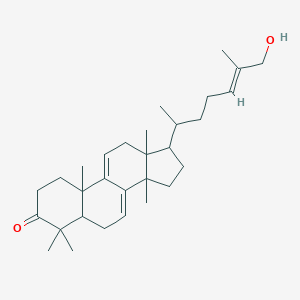


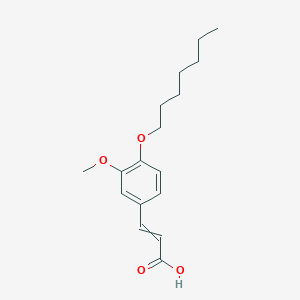
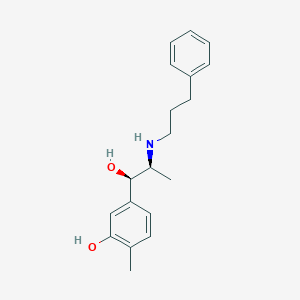
![[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate](/img/structure/B218218.png)
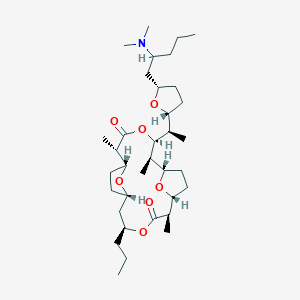
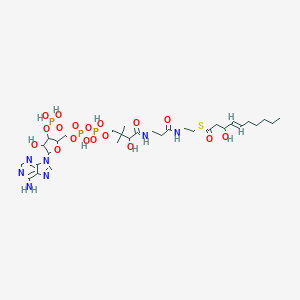
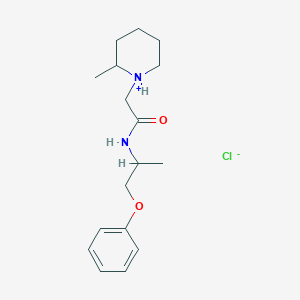
![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)

